Sorbitan Isostearate

Description

The exact mass of the compound Sorbitan, isooctadecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Sorbitan Isostearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sorbitan Isostearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71902-01-7 |

|---|---|

Molecular Formula |

C24H46O6 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C24H46O6/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(27)29-18-21(26)24-23(28)20(25)17-30-24/h19-21,23-26,28H,3-18H2,1-2H3/t20-,21+,23+,24+/m0/s1 |

InChI Key |

NCHJGQKLPRTMAO-XWVZOOPGSA-N |

Isomeric SMILES |

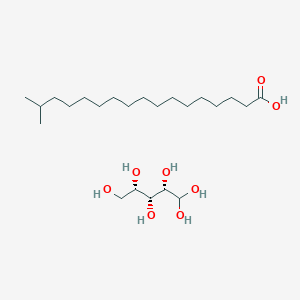

CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |

Other CAS No. |

71902-01-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Sorbitan Isostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan Isostearate is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. A complex mixture of esters produced from the reaction of sorbitol and isostearic acid, it is valued for its ability to form stable water-in-oil (W/O) emulsions, its mildness, and its favorable safety profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and key applications of Sorbitan Isostearate, with a focus on its role in drug delivery systems. Detailed experimental protocols for its synthesis and the formulation of a stable emulsion are provided, alongside a summary of its known biological and toxicological data.

Chemical Structure and Identification

Sorbitan Isostearate is not a single chemical entity but rather a mixture of esters formed from the dehydration of sorbitol to sorbitan and subsequent esterification with isostearic acid. The isostearic acid is a branched-chain C18 fatty acid. The final product is a complex mixture of mono-, di-, and triesters of sorbitan and its anhydrides.

-

IUPAC Name: [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate[1]

-

Synonyms: Sorbitan monoisostearate, Anhydrosorbitol monoisostearate, Span 120[1]

-

EINECS Number: 276-171-2[3]

-

Molecular Weight: Approximately 430.62 g/mol [1]

Chemical Structure:

Caption: 2D representation of a primary component of Sorbitan Isostearate.

Physicochemical Properties

Sorbitan Isostearate is typically a yellowish to amber, viscous, oily liquid.[3][4] Its properties make it an excellent emulsifier for W/O systems and a co-emulsifier for oil-in-water (O/W) emulsions.[5]

| Property | Value | Reference(s) |

| Appearance | Yellowish to amber, viscous, oily liquid | [3][4] |

| HLB Value | 4.7 | [4][5] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents. | [4] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Viscosity | Data not available | |

| Acid Value | < 8.0 mg KOH/g | |

| Saponification Value | 143 - 153 mg KOH/g | |

| Hydroxyl Value | 220 - 250 mg KOH/g |

Synthesis of Sorbitan Isostearate

The industrial synthesis of Sorbitan Isostearate is typically a two-stage process involving the dehydration of sorbitol to form sorbitan, followed by the esterification with isostearic acid.[1][4]

Caption: Two-stage synthesis process of Sorbitan Isostearate.

Experimental Protocol: Two-Stage Synthesis

This protocol is a representative example based on common industrial practices for the synthesis of sorbitan esters.

Materials:

-

D-Sorbitol

-

Isostearic Acid

-

Phosphoric Acid (85%) or another suitable acid catalyst

-

Sodium Hydroxide or another suitable alkaline catalyst

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, condenser, and vacuum connection

Stage 1: Dehydration of Sorbitol to Sorbitan

-

Charge the reaction vessel with D-Sorbitol.

-

Heat the vessel to approximately 110-120°C under a nitrogen blanket to melt the sorbitol.

-

Add the acid catalyst (e.g., 0.1-0.5% w/w of sorbitol).

-

Increase the temperature to 180-220°C and apply a vacuum to facilitate the removal of water.

-

Maintain these conditions for 2-4 hours until the desired degree of dehydration is achieved, which can be monitored by measuring the refractive index or water content.

-

Cool the resulting sorbitan mixture.

Stage 2: Esterification of Sorbitan with Isostearic Acid

-

To the sorbitan mixture in the reaction vessel, add the isostearic acid. The molar ratio of isostearic acid to sorbitol can be varied to control the degree of esterification.

-

Add the alkaline catalyst (e.g., 0.1-0.2% w/w of the total reactants).

-

Heat the mixture to 210-240°C under a nitrogen blanket with continuous stirring.

-

Maintain the reaction for 3-5 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined level (e.g., < 10 mg KOH/g).

-

Cool the reaction mixture to approximately 90-100°C.

-

Neutralize the catalyst with an acid (e.g., phosphoric acid).

-

The crude Sorbitan Isostearate can be further purified by filtration to remove any solid by-products.

Applications in Pharmaceutical Formulations

Sorbitan Isostearate's primary function in pharmaceutical and cosmetic formulations is as a water-in-oil (W/O) emulsifier and a co-emulsifier in oil-in-water (O/W) systems.[5] It is particularly valued for creating stable emulsions with a pleasant skin feel.[4]

Role in Emulsion-Based Drug Delivery

Sorbitan Isostearate is a key excipient in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery. Its lipophilic nature helps to stabilize the dispersion of aqueous droplets within a continuous oil phase.

Caption: General workflow for preparing a W/O emulsion using Sorbitan Isostearate.

Experimental Protocol: Formulation of a Stable Water-in-Oil (W/O) Emulsion

This protocol provides a general method for preparing a simple W/O emulsion. The specific concentrations of ingredients will need to be optimized for a particular active pharmaceutical ingredient (API) and desired final product characteristics.

Materials:

-

Sorbitan Isostearate

-

Mineral oil or another suitable oil phase

-

Purified water

-

Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic

-

High-shear mixer/homogenizer

-

Beakers and heating/stirring plate

Procedure:

-

Oil Phase Preparation: In a beaker, combine the oil phase (e.g., 60-80% of the total formulation weight) and Sorbitan Isostearate (e.g., 2-5% of the total formulation weight). If the API is lipophilic, dissolve it in this phase.

-

Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase (e.g., 20-40% of the total formulation weight). If the API is hydrophilic, dissolve it in this phase.

-

Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are dissolved and the phases are uniform.

-

Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear mixing. The rate of addition should be slow enough to allow for the proper dispersion of the aqueous droplets.

-

Homogenization: Once all the aqueous phase has been added, continue homogenization for another 5-10 minutes to form a fine, uniform emulsion.

-

Cooling: Remove the emulsion from the heat and continue to stir gently until it has cooled to room temperature. This prevents phase separation during cooling.

-

Characterization: The resulting emulsion should be characterized for its physical stability (e.g., centrifugation, temperature cycling), droplet size distribution, viscosity, and drug content uniformity.

Biological Interactions and Safety Profile

Sorbitan Isostearate is generally considered a safe and well-tolerated excipient for topical and oral applications.[4]

-

Biological Interactions: There is currently no significant evidence to suggest that Sorbitan Isostearate has specific interactions with biological signaling pathways or cellular processes beyond its function as a surfactant at interfaces. Its primary role is to act as a carrier and stabilizer for active ingredients. Some studies on related sorbitan esters have investigated their potential to enhance the penetration of drugs through the skin, which is attributed to their surfactant properties altering the stratum corneum.

-

Toxicology: Acute and long-term studies on various sorbitan esters have shown them to be relatively non-toxic when ingested.[6]

-

Skin Irritation and Sensitization: In clinical tests, sorbitan esters are generally found to be minimal to mild skin irritants and are not considered sensitizing agents.[6] However, one study noted that Sorbitan Isostearate was a moderate irritant in rabbits when applied to the skin.[7]

-

Ocular Irritation: Sorbitan esters are not considered to be ocular irritants.[7]

-

Mutagenicity: Sorbitan Isostearate and its corresponding fatty acid are not found to be mutagenic.[6]

Conclusion

Sorbitan Isostearate is a versatile and widely used non-ionic surfactant with a well-established safety profile. Its excellent emulsifying properties for water-in-oil systems make it an invaluable tool for researchers and professionals in drug development, particularly for topical and transdermal formulations. The information and protocols provided in this guide offer a solid foundation for understanding and utilizing Sorbitan Isostearate in the laboratory and in the development of new therapeutic products. Further research into its role in advanced drug delivery systems, such as nanoemulsions and microemulsions, may reveal new opportunities for this established excipient.

References

- 1. iiis.org [iiis.org]

- 2. Two-stage synthesis of sorbitan esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]

- 3. btsjournals.com [btsjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

Sorbitan Isostearate HLB value and its significance in emulsification

An In-depth Technical Guide to Sorbitan Isostearate: HLB Value and Emulsification Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sorbitan Isostearate, focusing on its Hydrophilic-Lipophilic Balance (HLB) value and the critical role this property plays in the formulation of stable emulsions. The information presented herein is intended to support research, development, and formulation activities in the pharmaceutical and cosmetic industries.

Introduction to Sorbitan Isostearate

Sorbitan Isostearate is a non-ionic surfactant derived from the esterification of sorbitol, a sugar alcohol, and isostearic acid, a branched-chain fatty acid.[1][2] It is a versatile ingredient widely used in cosmetics, personal care products, and pharmaceutical formulations as an emulsifier, moisturizing agent, and dispersant.[1][3] Chemically, it is a mixture of mono- and diesters of isostearic acid and sorbitol anhydrides.[4][5] Its use in skincare is valued for its ability to create stable mixtures of oil and water, improve product texture, and enhance the delivery of active ingredients.[1][2][6]

The Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale developed to classify surfactants based on the balance between their hydrophilic (water-loving) and lipophilic (oil-loving) properties.[7][8] This scale, typically ranging from 0 to 20, is a crucial tool for formulators in selecting the appropriate emulsifier to achieve a stable emulsion.[7][9]

-

Low HLB Values (0-8): Surfactants with low HLB values are predominantly lipophilic, meaning they are more soluble in oil than in water. These are effective as water-in-oil (W/O) emulsifiers.[7][8][10]

-

High HLB Values (8-20): Surfactants with high HLB values are primarily hydrophilic and more soluble in water. They are suitable for creating oil-in-water (O/W) emulsions.[7][8][10]

The stability of an emulsion is significantly influenced by the match between the HLB of the emulsifier (or emulsifier blend) and the "required HLB" of the oil phase.[10][11] When the HLB values are properly matched, the surfactant molecules arrange themselves efficiently at the oil-water interface, reducing interfacial tension and leading to the formation of small, stable droplets.[11]

HLB Value of Sorbitan Isostearate and Its Emulsification Properties

Sorbitan Isostearate has a Hydrophilic-Lipophilic Balance (HLB) value of 4.7 .[4][7] This low HLB value indicates that it is a strongly lipophilic (oil-loving) surfactant.

Significance in Water-in-Oil (W/O) Emulsions

With an HLB value of 4.7, Sorbitan Isostearate is an excellent emulsifier for creating stable water-in-oil (W/O) emulsions.[4] In a W/O emulsion, small droplets of water are dispersed within a continuous oil phase. Sorbitan Isostearate's lipophilic nature allows it to orient itself at the interface with its sorbitan head in the water droplet and its long, branched isostearic acid tail extending into the surrounding oil phase. This creates a stable interfacial film that prevents the water droplets from coalescing. It can produce stable creams and lotions with concentrations as low as 2%.[4]

Role as a Co-emulsifier in Oil-in-Water (O/W) Emulsions

While primarily a W/O emulsifier, Sorbitan Isostearate is also highly effective as a co-emulsifier in oil-in-water (O/W) systems.[4] In these formulations, it is blended with a high-HLB emulsifier (such as a polysorbate). The combination of a low-HLB and a high-HLB surfactant creates a more robust and stable interfacial film around the oil droplets, improving the overall stability of the O/W emulsion.[12][13] This is because the different molecular geometries of the two emulsifiers allow for tighter packing at the oil-water interface.

Quantitative Data

Table 1: HLB Value of Sorbitan Isostearate and Comparison with Other Common Surfactants

| Emulsifier Name | Chemical Class | HLB Value | Primary Emulsion Type |

| Sorbitan Trioleate | Sorbitan Ester | 1.8 | W/O |

| Sorbitan Isostearate | Sorbitan Ester | 4.7 | W/O |

| Sorbitan Monostearate | Sorbitan Ester | 4.7 | W/O |

| Glyceryl Stearate | Glyceryl Ester | 3.8 | W/O |

| Cetearyl Glucoside | Alkyl Polyglucoside | 11 | O/W |

| Polysorbate 80 | Polyoxyethylene Sorbitan Ester | 15.0 | O/W |

| Polysorbate 60 | Polyoxyethylene Sorbitan Ester | 14.9 | O/W |

| Sodium Lauryl Sulfate | Anionic Surfactant | ~40 | O/W |

Source: Data compiled from multiple sources.[7][14]

Table 2: General Application of Surfactants Based on HLB Value

| HLB Range | Application |

| 1-4 | Antifoaming Agent |

| 4-6 | W/O Emulsifier |

| 7-9 | Wetting Agent |

| 8-18 | O/W Emulsifier |

| 13-15 | Detergent |

| 10-18 | Solubilizer |

Source: Data compiled from multiple sources.[9][10]

Experimental Protocols for HLB Determination

The required HLB of an oil phase or the HLB of an unknown surfactant can be determined experimentally. This typically involves preparing a series of emulsions and evaluating their stability.

Experimental Determination of the Required HLB of an Oil Phase

Objective: To determine the optimal HLB value that provides the most stable emulsion for a specific oil or blend of oils.

Materials:

-

Oil phase (the oil or lipid blend to be emulsified)

-

Water phase (typically deionized water)

-

Low-HLB emulsifier with a known HLB value (e.g., Sorbitan Isostearate, HLB = 4.7)

-

High-HLB emulsifier with a known HLB value (e.g., Polysorbate 80, HLB = 15.0)

-

Beakers, graduated cylinders, and a high-shear homogenizer

-

Microscope or particle size analyzer

Methodology:

-

Preparation of Emulsifier Blends: A series of emulsifier blends is prepared by mixing the low-HLB and high-HLB surfactants in varying ratios to achieve a range of target HLB values (e.g., from 5 to 14 in increments of 1). The HLB of the blend is calculated using the following formula: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

-

Emulsion Preparation: For each target HLB value, an emulsion is prepared. A typical protocol involves: a. Heating the oil phase and the water phase separately to a specified temperature (e.g., 70-75°C). b. Adding the pre-calculated emulsifier blend to either the oil or water phase (depending on solubility). c. Slowly adding the water phase to the oil phase (for W/O) or vice versa (for O/W) while mixing with a high-shear homogenizer. d. Homogenizing for a set period (e.g., 3-5 minutes) at a constant speed. e. Allowing the emulsion to cool to room temperature with gentle stirring.

-

Stability Assessment: The stability of each emulsion is evaluated after a set period (e.g., 24 hours, 7 days). Common assessment methods include: a. Visual Observation: Checking for phase separation, creaming, or coalescence. b. Microscopic Analysis: Observing the droplet size and distribution. The most stable emulsion will typically have the smallest and most uniform droplet size.[15] c. Particle Size Analysis: Using techniques like dynamic light scattering to quantitatively measure the mean droplet diameter and polydispersity index.[16][17]

-

Determination of Required HLB: The HLB value of the emulsifier blend that produced the most stable emulsion is considered the "required HLB" of the oil phase.[15]

Visualizations

Caption: The HLB scale and the position of Sorbitan Isostearate.

Caption: Role of Sorbitan Isostearate at the oil-water interface.

Caption: Workflow for experimental determination of required HLB.

Conclusion

Sorbitan Isostearate, with its scientifically established HLB value of 4.7, is a highly effective lipophilic emulsifier. Its primary role is in the stabilization of water-in-oil emulsions, which are common in therapeutic creams, ointments, and water-resistant sunscreens. Furthermore, its utility as a co-emulsifier in oil-in-water systems makes it a versatile tool for formulators seeking to optimize emulsion stability and texture. A thorough understanding of the HLB system and the specific properties of Sorbitan Isostearate is essential for the rational design and development of stable and effective emulsified products in the pharmaceutical and cosmetic fields.

References

- 1. specialchem.com [specialchem.com]

- 2. rau-cosmetics.com [rau-cosmetics.com]

- 3. SORBITAN ISOSTEARATE Supplier | 27215-98-7 | Your Reliable Distributor UPIglobal [upichem.com]

- 4. Sorbitan Isostearate | Crill 6 | Cosmetic Ingredients Guide [ci.guide]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. aloderma.com [aloderma.com]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 9. What is HLB? [en.jiahua.com]

- 10. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 11. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.ist.utl.pt [web.ist.utl.pt]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 17. mdpi.com [mdpi.com]

The Amphiphilic Architect: A Technical Guide to Sorbitan Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan Isostearate, a nonionic surfactant, is a pivotal ingredient in the formulation of water-in-oil (W/O) emulsions across the pharmaceutical, cosmetic, and personal care industries.[1][2] Its unique molecular structure, stemming from the esterification of the sugar alcohol sorbitol with the branched-chain fatty acid, isostearic acid, imparts a distinct amphiphilic character that governs its performance as a highly effective emulsifier and stabilizer.[2][3][4] This technical guide provides an in-depth exploration of the core principles underlying the amphiphilic nature of Sorbitan Isostearate, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Amphiphilic Nature of Sorbitan Isostearate

The efficacy of Sorbitan Isostearate as a W/O emulsifier is rooted in its molecular architecture. The molecule consists of a hydrophilic "head" and a lipophilic "tail."

-

Hydrophilic Head: The sorbitan moiety, derived from the dehydration of sorbitol, constitutes the polar, water-loving portion of the molecule. The presence of hydroxyl (-OH) groups on the sorbitan ring allows for hydrogen bonding with water molecules.

-

Lipophilic Tail: The isostearic acid component forms the non-polar, oil-loving tail. Isostearic acid is a C18 branched-chain fatty acid, and its non-linear structure provides steric hindrance that contributes to the stability of emulsions by preventing the coalescence of dispersed water droplets.[5]

This dual chemical nature is quantitatively expressed by the Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, ranging from 0 to 20, predicts the surfactant's solubility and application. Low HLB values indicate a more lipophilic character, making the surfactant suitable for W/O emulsions. Sorbitan Isostearate has a characteristic HLB value of 4.7 , positioning it as an effective W/O emulsifier.[5][6][7]

Quantitative Performance Data

The performance of Sorbitan Isostearate as an emulsifier can be characterized by several key parameters. While specific data for Sorbitan Isostearate is not always readily available in public literature, the following tables provide typical values and data for closely related sorbitan esters, which can serve as a useful reference.

| Property | Value / Range | Reference / Note |

| HLB Value | 4.7 | [5][6][7] |

| Appearance | Amber Liquid | [3] |

| Recommended Usage Level | 0.3 - 5.0% | [2][3][8] |

| Solubility | Dispersible in water | [3] |

Table 1: General Properties of Sorbitan Isostearate

| Parameter | Method | Typical Values for Sorbitan Esters | Reference / Note |

| Critical Micelle Concentration (CMC) | Surface Tension Measurement | The CMC of branched-chain non-ionic surfactants is generally higher than their linear counterparts. Specific values for Sorbitan Isostearate are not readily available in the literature. For comparison, the CMC of Sorbitan Monostearate (Span 60) is in the range of 0.03 - 0.1 mM.[9] | Group-contribution models can be used to estimate the CMC of non-ionic surfactants based on their molecular structure.[10][11] |

| Interfacial Tension Reduction | Du Noüy Ring Method, Spinning Drop Tensiometry | Sorbitan esters are effective at reducing the interfacial tension between water and oil phases. The branched nature of the isostearate chain can lead to a less dense packing at the interface compared to linear chains, which may influence the extent of tension reduction. | The interfacial tension of sorbitan surfactants is dependent on the oil phase and concentration.[12] |

| Emulsion Stability (Particle Size) | Dynamic Light Scattering (DLS) | W/O emulsions stabilized with sorbitan esters can achieve fine and stable droplets. The particle size is influenced by the manufacturing process and the concentration of the emulsifier. | Stable emulsions with particle sizes in the range of 100-200 nm are often targeted for efficient delivery in pharmaceutical applications.[13] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | For non-ionic surfactants like Sorbitan Isostearate, the zeta potential of the emulsion droplets is expected to be close to zero, as the surfactant does not carry a net electrical charge. Stability is primarily achieved through steric hindrance rather than electrostatic repulsion. | A zeta potential with an absolute value greater than 30 mV is generally considered indicative of good stability for electrostatically stabilized emulsions.[14][15] |

Table 2: Performance Characteristics of Sorbitan Isostearate and Related Surfactants

Experimental Protocols

Synthesis of Sorbitan Isostearate

The synthesis of Sorbitan Isostearate is typically a two-step process involving the dehydration of sorbitol to sorbitan, followed by esterification with isostearic acid.

Step 1: Dehydration of Sorbitol to Sorbitan

-

Materials: D-Sorbitol, acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid).

-

Procedure:

-

Charge a reaction vessel equipped with a stirrer, thermometer, and a vacuum line with D-sorbitol.

-

Heat the sorbitol to its melting point (approximately 95°C) under vacuum to remove any residual water.

-

Introduce the acid catalyst (typically 0.1-0.5% by weight of sorbitol).

-

Increase the temperature to 130-150°C under reduced pressure to facilitate the intramolecular dehydration of sorbitol to form a mixture of sorbitan isomers.

-

Monitor the reaction by measuring the refractive index or water content until the desired degree of dehydration is achieved.

-

Step 2: Esterification of Sorbitan with Isostearic Acid

-

Materials: Sorbitan from Step 1, isostearic acid, alkaline catalyst (e.g., sodium hydroxide or potassium carbonate).

-

Procedure:

-

Add isostearic acid to the reaction vessel containing the sorbitan. The molar ratio of sorbitan to isostearic acid will determine the degree of esterification (mono-, di-, or tri-ester). For a monoester, a 1:1 molar ratio is typically used.

-

Introduce the alkaline catalyst (typically 0.1-0.2% by weight of the reactants).

-

Heat the mixture to 200-240°C under a nitrogen blanket to prevent oxidation.

-

Maintain the temperature and stir the reaction mixture. The progress of the esterification can be monitored by measuring the acid value of the mixture.

-

Once the desired acid value is reached, cool the reaction mixture.

-

The crude Sorbitan Isostearate can be purified by washing with water to remove the catalyst and any unreacted sorbitol, followed by drying under vacuum.

-

Caption: Synthesis of Sorbitan Isostearate.

Preparation of a Water-in-Oil (W/O) Emulsion

-

Materials: Sorbitan Isostearate, oil phase (e.g., mineral oil, vegetable oil), water phase (deionized water), active pharmaceutical ingredient (API) or other desired components.

-

Procedure:

-

Dissolve the Sorbitan Isostearate in the oil phase by gentle heating and stirring until a clear solution is obtained. If other oil-soluble components are to be included, they should be added at this stage.

-

In a separate vessel, prepare the water phase by dissolving any water-soluble components, including the API if applicable.

-

Heat both the oil and water phases to the same temperature, typically 70-75°C.

-

Slowly add the water phase to the oil phase with continuous high-shear mixing (e.g., using a homogenizer or a high-speed stirrer). The rate of addition should be slow to allow for the formation of small water droplets.

-

Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure a uniform and fine emulsion.

-

Cool the emulsion to room temperature while stirring gently.

-

Caption: W/O Emulsion Preparation Workflow.

Characterization of Emulsion Stability

1. Particle Size Analysis (Dynamic Light Scattering - DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move faster, leading to more rapid fluctuations. The particle size distribution is calculated from these fluctuations.

-

Protocol:

-

Dilute a small sample of the emulsion with the continuous phase (oil) to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature.

-

Perform the measurement, typically acquiring data for a set duration.

-

Analyze the correlation function to obtain the particle size distribution, including the mean droplet diameter and polydispersity index (PDI).

-

Repeat the measurements at different time intervals (e.g., 1, 7, 30, and 90 days) and under different storage conditions (e.g., room temperature, 40°C) to assess long-term stability.

-

2. Interfacial Tension Measurement (Du Noüy Ring Method)

-

Principle: This method measures the force required to detach a platinum-iridium ring from the interface between two immiscible liquids. This force is related to the interfacial tension.

-

Protocol:

-

Prepare solutions of Sorbitan Isostearate in the oil phase at various concentrations.

-

Add the oil solution to a clean vessel.

-

Carefully place the water phase below the oil phase to create a distinct interface.

-

Position the platinum-iridium ring at the interface.

-

Slowly pull the ring upwards through the interface while measuring the force using a tensiometer.

-

The maximum force recorded before the film breaks is used to calculate the interfacial tension, applying appropriate correction factors.

-

Molecular and Emulsion Structure Visualization

Caption: Molecular Structure of Sorbitan Isostearate.

Caption: W/O Emulsion Stabilized by Sorbitan Isostearate.

Conclusion

Sorbitan Isostearate's amphiphilic nature, characterized by its hydrophilic sorbitan head and branched lipophilic isostearate tail, makes it a highly effective and versatile W/O emulsifier. Its low HLB value and the steric hindrance provided by the branched fatty acid chain contribute to the formation of stable and fine water-in-oil emulsions. This technical guide has provided a comprehensive overview of its properties, synthesis, and application in emulsion formation, supported by relevant data and experimental protocols. For drug development professionals and researchers, a thorough understanding of these principles is essential for optimizing formulation stability and performance. Further research to obtain more specific quantitative data on the interfacial properties and long-term stability of emulsions exclusively stabilized with Sorbitan Isostearate would be of significant value to the scientific community.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Sorbitan Isostearate-Minya_New Material [ycmingya.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Sorbitan Isostearate | Crill 6 | Cosmetic Ingredients Guide [ci.guide]

- 6. Span 120 - Croda - 71902-01-7 - DID List - Knowde [knowde.com]

- 7. Span - Croda - Knowde [knowde.com]

- 8. crodapharma.com [crodapharma.com]

- 9. es.firp-ula.org [es.firp-ula.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characteristics and pH-Responsiveness of SDBS–Stabilized Crude Oil/Water Nanoemulsions [mdpi.com]

- 15. jocpr.com [jocpr.com]

Sorbitan Isostearate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Sorbitan Isostearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sorbitan isostearate in various organic solvents. Sorbitan isostearate, a nonionic surfactant, is widely utilized in the pharmaceutical, cosmetic, and chemical industries as an emulsifier, stabilizer, and dispersing agent.[1][2] A thorough understanding of its solubility is critical for formulation development, process design, and ensuring product stability and performance.

General Solubility Profile of Sorbitan Isostearate

Sorbitan isostearate is an ester of sorbitan (a dehydrated form of sorbitol) and isostearic acid.[1] Its molecular structure imparts amphiphilic properties, with a hydrophilic sorbitan head and a lipophilic isostearic acid tail. This structure dictates its solubility characteristics, making it generally soluble in nonpolar and moderately polar organic solvents and oils, while being insoluble in water.[1][3] The branched nature of the isostearic acid chain can also influence its solubility compared to other sorbitan esters with linear fatty acids.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of sorbitan isostearate and other related sorbitan esters in various organic solvents. This information can serve as a preliminary guide for solvent selection.

| Solvent Class | Solvent | Sorbitan Isostearate | Other Sorbitan Esters (e.g., Stearate, Oleate, Laurate) |

| Alcohols | Ethanol | Soluble[4] | Soluble[5][6] |

| Isopropanol | - | Soluble[6] | |

| Methanol | - | Soluble[7] | |

| Hydrocarbons | Mineral Oil | Soluble[5] | Soluble[5][6] |

| Toluene | - | Soluble[8] | |

| Petroleum Ether | Soluble[8] | - | |

| Esters | Ethyl Acetate | Soluble[8] | Soluble at temperatures above its melting point[7] |

| Chlorinated Solvents | Carbon Tetrachloride | - | Soluble at temperatures above its melting point[7] |

| Glycols | Propylene Glycol | - | Insoluble[6][7] |

| Ethylene Glycol | - | Soluble[7] | |

| Oils | Vegetable/Cottonseed Oil | Soluble | Soluble[5][6][7] |

Experimental Protocol for Determining Quantitative Solubility

This section outlines a detailed methodology for the quantitative determination of sorbitan isostearate solubility in organic solvents using the isothermal equilibrium method followed by gravimetric analysis.

1. Objective: To determine the saturation solubility of sorbitan isostearate in a given organic solvent at a specified temperature.

2. Materials and Apparatus:

-

Sorbitan Isostearate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sorbitan isostearate to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow undissolved solute to settle.

-

For finely dispersed particles, centrifuge the vials at a controlled temperature to achieve clear separation of the supernatant.

-

-

Sample Analysis (Gravimetric Method):

-

Weigh a clean, dry evaporating dish on an analytical balance.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant from a vial using a calibrated pipette, ensuring no solid particles are transferred.

-

Dispense the supernatant into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the sorbitan isostearate (e.g., 60-80 °C, under vacuum if the solvent has a high boiling point).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried sorbitan isostearate residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

4. Data Calculation:

The solubility (S) of sorbitan isostearate is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant taken) * 100

5. Reporting: The results should be reported as the mean solubility and standard deviation from at least three replicate experiments for each solvent and temperature.

Diagrams for Workflow and Processes

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows.

Caption: Logical workflow for selecting a suitable organic solvent for sorbitan isostearate.

Caption: Experimental workflow for determining the quantitative solubility of sorbitan isostearate.

Factors Influencing Solubility

Several factors can affect the solubility of sorbitan isostearate in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some nonionic surfactants, a cloud point may be observed where solubility decreases at higher temperatures.

-

Solvent Polarity: As a lipophilic surfactant, sorbitan isostearate will exhibit higher solubility in non-polar to moderately polar solvents that have similar Hildebrand solubility parameters.

-

Presence of Other Solutes: The presence of other components in a formulation can impact the solubility of sorbitan isostearate through co-solvency or anti-solvent effects.

Conclusion

This technical guide provides a foundational understanding of the solubility of sorbitan isostearate in organic solvents. While specific quantitative data is limited, the provided qualitative data and the detailed experimental protocol offer a robust framework for researchers, scientists, and drug development professionals to effectively select solvents and determine solubility for their specific formulation needs. The logical and experimental workflows presented visually further aid in the practical application of these principles.

References

- 1. Sorbitan isostearate - Descrizione [tiiips.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. SORBITAN STEARATE - Ataman Kimya [atamanchemicals.com]

- 6. Sorbitan monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hach.com.tw [hach.com.tw]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

Toxicological Profile of Sorbitan Isostearate for In-Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro toxicological profile of Sorbitan Isostearate. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. The information is compiled from available scientific literature and safety assessments, with a focus on in-vitro methodologies.

Introduction to Sorbitan Isostearate

Sorbitan Isostearate is a monoester of isostearic acid and hexitol anhydrides derived from sorbitol.[1] It functions primarily as a non-ionic surfactant and emulsifying agent in a variety of cosmetic and personal care products.[2][3] Understanding its toxicological profile is crucial for ensuring the safety of formulations in which it is used. This guide focuses on in-vitro studies, which are essential for screening and mechanistic understanding of potential toxicity.

General Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Sorbitan Isostearate and concluded that it is safe for use in cosmetic and personal care products.[2] The panel's review, which includes data on a class of sorbitan esters, found them to be relatively nontoxic in acute and long-term studies.[2]

In-Vitro Toxicological Data

The available in-vitro toxicological data for Sorbitan Isostearate and related sorbitan esters are summarized below. It is important to note that much of the specific quantitative data comes from studies on the broader class of sorbitan esters, as detailed in the comprehensive safety assessments by the CIR.

Cytotoxicity

While specific cytotoxicity studies on Sorbitan Isostearate are not extensively detailed in the public domain, the general class of sorbitan esters has been evaluated. For instance, Sorbitan Oleate at a 10% aqueous solution induced only mild to no morphological changes in in-vitro skin recombinants after a 24-hour exposure.[4] In-vitro cytotoxicity assays are fundamental in toxicology for determining the concentration at which a substance produces cellular damage or death.

Table 1: Summary of In-Vitro Cytotoxicity Data for Sorbitan Esters

| Toxicological Endpoint | Test System/Cell Line | Test Substance | Concentration | Exposure Duration | Observed Effect | Citation |

| Cytotoxicity | In-vitro skin recombinants | 10% aqueous Sorbitan Oleate | 10% | 24 hours | Mild to no change in morphology | [4] |

| Cytotoxicity / Apoptosis | A549 cells, Human Umbilical Vein Endothelial Cells (HUVECs) | Tween 20 (Polysorbate 20) | Not specified | 24 hours | Decreased cell growth, apoptosis, DNA fragmentation | [5][6] |

Note: Tween 20 is a polysorbate, a related class of ethoxylated sorbitan esters, and its data is included for context as a surfactant used in similar applications.

Genotoxicity

The genotoxicity of sorbitan esters has been evaluated using various in-vitro assays. As a class, sorbitan esters and their corresponding fatty acids were found to be not mutagenic.[2]

Table 2: Summary of In-Vitro Genotoxicity Data for Sorbitan Esters

| Toxicological Endpoint | Test System | Test Substance | Metabolic Activation | Result | Citation |

| Mutagenicity | Ames test | Sorbitan laurate, palmitate, stearate, sesquicaprylate, sesquioleate, and trioleate | With and without | Not mutagenic | [7] |

| Genotoxicity | Chromosomal aberration assay in peripheral human lymphocytes | Sorbitan laurate | Not specified | Not genotoxic | [7] |

| Genotoxicity | Chromosomal aberration assay in Chinese hamster cells | Sorbitan stearate | Not specified | Ambiguous | [7] |

| DNA Repair | In-vitro DNA repair assay | Sorbitan oleate | Not specified | Inhibited DNA repair at 0.01% | [7][8] |

| Cell Transformation | Primary Syrian golden hamster embryo cells | Sorbitan stearate | Not specified | Did not transform cells | [7] |

Skin Irritation and Sensitization

In-vitro skin irritation models are used to predict the potential of a substance to cause reversible inflammatory reactions on the skin. While most data on Sorbitan Isostearate's skin irritation potential comes from in-vivo animal studies where it was found to be a minimal to mild irritant, one study reported it as a moderate irritant in rabbits.[1][2] In-vitro methods for assessing skin irritation, such as those using reconstructed human epidermis models, are now widely used to reduce animal testing.

Table 3: Summary of Skin Irritation and Sensitization Data (Primarily In-Vivo with In-Vitro Relevance)

| Toxicological Endpoint | Test System | Test Substance | Concentration | Observed Effect | Citation |

| Skin Irritation | Rabbit | Sorbitan Isostearate | Up to 100% | Generally minimal to mild irritant; moderate in one study | [1][2][7] |

| Skin Irritation | Rabbit (intact and abraded skin) | Sorbitan Isostearate | 10% | Non- to weak irritant | [7] |

| Cumulative Irritation | Guinea Pig | Sorbitan Isostearate | 10% | Weak cumulative irritation | [7] |

| Sensitization | Guinea Pig | Sorbitan Isostearate | Up to 100% | Low sensitization potential | [7] |

Eye Irritation

In-vitro eye irritation tests are crucial for cosmetic and pharmaceutical ingredients. Sorbitan esters, as a class, are not considered ocular irritants.[2] A study on Sorbitan Isostearate at a 10% concentration showed it to be non-irritating to the eyes of rabbits.[7] Various in-vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test and the Hen's Egg Test on Chorioallantoic Membrane (HET-CAM), are used to evaluate eye irritation potential.

Table 4: Summary of Eye Irritation Data (Primarily In-Vivo with In-Vitro Relevance)

| Toxicological Endpoint | Test System | Test Substance | Concentration | Observed Effect | Citation |

| Eye Irritation | Rabbit | Sorbitan Isostearate | 10% | Non-irritating | [7] |

| Eye Irritation | Rabbit | Sorbitan esters (general) | Various | Not ocular irritants | [2] |

Experimental Protocols for Key In-Vitro Assays

Detailed experimental protocols for the specific studies cited on Sorbitan Isostearate are not publicly available. However, this section outlines the general methodologies for key in-vitro toxicology assays relevant to the assessment of a substance like Sorbitan Isostearate.

Cytotoxicity Assays (e.g., MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Culture: Plate cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of Sorbitan Isostearate (solubilized in a suitable vehicle) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle controls and positive controls.

-

MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The assay measures the ability of a test substance to cause mutations that result in a return to the "wild-type" state, allowing the bacteria to grow on a histidine-free medium.

Methodology:

-

Strains: Select appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Mix the bacterial culture, the test substance at various concentrations, and the S9 mix (if used) in molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (his+ revertants) on the test plates and compare to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

Principle: This test method uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin. The irritancy potential of a substance is assessed by measuring its effect on cell viability.

Methodology:

-

Tissue Culture: Use commercially available reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™).

-

Treatment: Apply a defined amount of the test substance topically to the tissue surface for a specific exposure time (e.g., 15-60 minutes).

-

Incubation and Rinsing: After exposure, thoroughly rinse the tissues to remove the test substance.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Assess cell viability using the MTT assay.

-

Classification: Classify the substance as an irritant or non-irritant based on the mean tissue viability relative to the negative control.

In-Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

Principle: The BCOP assay uses isolated bovine corneas to assess the potential of a substance to cause eye irritation. The endpoints measured are changes in corneal opacity and permeability to fluorescein.

Methodology:

-

Cornea Isolation: Obtain fresh bovine corneas from an abattoir.

-

Treatment: Mount the corneas in a holder and expose the epithelial surface to the test substance for a defined period (e.g., 10 minutes for liquids, 4 hours for solids).

-

Measurement of Opacity: Measure the opacity of the cornea using an opacitometer before and after treatment.

-

Measurement of Permeability: After treatment and rinsing, add fluorescein to the epithelial side of the cornea. After a 90-minute incubation, measure the amount of fluorescein that has passed through the cornea into the endothelial chamber using a spectrophotometer.

-

Calculation of IVIS: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements.

-

Classification: Classify the substance based on the IVIS score.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for key in-vitro toxicological assays.

Caption: Workflow for a typical in-vitro cytotoxicity assay (e.g., MTT assay).

Caption: General workflow for the Ames test for mutagenicity.

Caption: Workflow for in-vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.

Conclusion

Based on the available data, Sorbitan Isostearate has a favorable toxicological profile for in-vitro studies, demonstrating low potential for cytotoxicity, genotoxicity, and irritation. The broader class of sorbitan esters, to which it belongs, has been extensively reviewed and found to be safe for use in cosmetic applications. While specific in-vitro studies with detailed quantitative data and protocols for Sorbitan Isostearate are not widely published, the established safety profile, supported by decades of use and expert panel reviews, provides a strong foundation for its continued use. For novel applications or formulations, researchers should consider conducting specific in-vitro assays, following standardized protocols such as those outlined in this guide, to confirm safety and compatibility.

References

- 1. Final report on the safety assessment of sorbitan caprylate, sorbitan cocoate, sorbitan diisostearate, sorbitan dioleate, sorbitan distearate, sorbitan isostearate, sorbitan olivate, sorbitan sesquiisostearate, sorbitan sesquistearate, and sorbitan triisostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Cyto/Genotoxicity study of polyoxyethylene (20) sorbitan monolaurate (tween 20) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

The Pivotal Role of Sorbitan Isostearate in the Formulation of Stable Water-in-Oil Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sorbitan Isostearate, a non-ionic surfactant, and its critical function in the creation and stabilization of water-in-oil (W/O) emulsions. We will explore its molecular characteristics, the physicochemical principles governing its emulsifying action, and the experimental methodologies used to evaluate its performance. This document is intended to serve as a comprehensive resource for professionals engaged in formulation science, particularly within the pharmaceutical and cosmetic industries.

Introduction to Sorbitan Isostearate

Sorbitan Isostearate is an effective non-ionic surfactant derived from the esterification of sorbitol (a sugar alcohol) and isostearic acid, a branched-chain fatty acid.[1][2] Its primary utility lies in its capacity to act as a highly effective emulsifier, particularly for forming stable water-in-oil (W/O) emulsions, where fine water droplets are dispersed within a continuous oil phase.[3][4] This property makes it an invaluable ingredient in a wide array of products, including creams, lotions, sunscreens, and topical drug delivery systems, where it contributes to product stability, texture, and moisturizing properties.[5][6]

The unique molecular structure of Sorbitan Isostearate, featuring a hydrophilic sorbitan head and a bulky, lipophilic isostearic acid tail, allows it to expertly bridge the interface between immiscible water and oil phases.[1]

Physicochemical Properties and Molecular Structure

Sorbitan Isostearate's efficacy as a W/O emulsifier is rooted in its specific physicochemical properties, most notably its low Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, developed by Griffin, provides a measure of a surfactant's relative affinity for water and oil.[7] Emulsifiers with low HLB values (typically in the 3-6 range) are more soluble in oil and are thus effective at promoting the formation of W/O emulsions.[8][9]

The molecular structure consists of a polar sorbitan ring, which serves as the hydrophilic "head," and a non-polar, branched isostearic acid chain, which acts as the lipophilic "tail."[1] This amphiphilic nature is fundamental to its function.[10]

Table 1: Key Physicochemical Properties of Sorbitan Isostearate

| Property | Value / Description | Reference(s) |

| INCI Name | Sorbitan Isostearate | [5] |

| Chemical Formula | C₂₄H₄₆O₆ | [3][5] |

| Molecular Weight | ~430.63 g/mol | [1] |

| HLB Value | 4.7 | [3][11][12] |

| Appearance | Pale yellow to amber waxy solid or oily liquid. | [1][3][5] |

| Solubility | Soluble in oils and organic solvents; dispersible in water. | [1] |

| Typical Usage Level | 1-5%; stable emulsions can be formed with as little as 2%. | [3][5][13] |

| Function | W/O Emulsifier, Stabilizer, Dispersing Agent. | [2][14] |

Mechanism of Water-in-Oil Emulsion Stabilization

The formation of a stable W/O emulsion is a thermodynamically unfavorable process, as it requires the creation of a large interfacial area between the oil and water phases. Surfactants like Sorbitan Isostearate are essential to overcome this energy barrier.

-

Reduction of Interfacial Tension : Sorbitan Isostearate molecules migrate to the oil-water interface. They orient themselves with their hydrophilic sorbitan heads anchored in the dispersed water droplets and their lipophilic isostearic acid tails extending into the continuous oil phase. This arrangement reduces the interfacial tension, making it easier to break down the internal phase into small droplets.[15]

-

Formation of a Stable Interfacial Film : The emulsifier molecules pack at the interface, forming a protective film around each water droplet. This film acts as a mechanical barrier that prevents the droplets from coalescing when they collide.

-

Steric Hindrance : The branched and bulky nature of the isostearic acid tail is particularly crucial for W/O emulsions. These branched chains create significant steric hindrance—a physical repulsion—between droplets, further enhancing stability and preventing them from merging.[3] This is a key advantage over linear fatty acid-based sorbitan esters.

Experimental Protocols for Emulsion Formulation and Stability Testing

The successful formulation of a stable W/O emulsion requires careful control over composition and processing parameters.

Table 2: Typical Formulation Parameters for a Stable W/O Emulsion

| Parameter | Typical Range / Condition | Rationale / Reference(s) |

| Sorbitan Isostearate Conc. | 2 - 5% (w/w) | Effective emulsification and stability are achieved in this range.[3][5] |

| Oil to Water Ratio | 1:1 to 9:1 (Oil:Water) | W/O emulsions are oil-continuous; stability can be high across various ratios.[16][17] |

| Mixing Intensity | High Shear (e.g., 2500 rpm) | High energy input is needed to create small, uniform water droplets.[16][17] |

| Emulsifying Temperature | 30 - 75 °C | Depends on the melting point of oil phase components; moderate temps often optimal.[16][17] |

| Addition Method | Slowly add water phase to oil phase | This is the standard and most reliable method for forming W/O emulsions.[4][6] |

This protocol describes a general laboratory procedure for creating a W/O emulsion stabilized by Sorbitan Isostearate.

-

Phase Preparation:

-

Oil Phase: In a primary beaker, combine the lipid components (e.g., mineral oil, esters, waxes) and Sorbitan Isostearate. Heat to 70-75°C or until all solid components have melted and the phase is uniform.

-

Aqueous Phase: In a separate beaker, combine deionized water and any water-soluble components (e.g., glycerin, preservatives, electrolytes). Heat to the same temperature as the oil phase (70-75°C).

-

-

Emulsification:

-

Place the oil phase beaker under a high-shear homogenizer (e.g., rotor-stator mixer).

-

Begin mixing the oil phase at a moderate speed.

-

Slowly add the aqueous phase to the oil phase in a thin, continuous stream. It is critical to add the water to the oil to ensure the formation of a W/O emulsion.[6]

-

As the viscosity increases, the speed of the homogenizer may need to be increased.

-

-

Homogenization and Cooling:

-

Once all the aqueous phase has been added, continue high-shear mixing for 5-10 minutes to ensure the formation of small, uniform droplets.

-

Remove the emulsion from the high-shear mixer and begin cooling while stirring gently with a paddle or propeller mixer to ensure uniformity.

-

Continue gentle mixing until the emulsion reaches room temperature.

-

Stability testing is essential to predict the shelf-life and performance of an emulsion.

-

Macroscopic (Visual) Assessment:

-

Place samples of the emulsion in clear, sealed containers.

-

Store them at various conditions (e.g., room temperature, 40°C, 4°C, and under cyclic temperature stress).

-

Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, such as:

-

Creaming/Sedimentation: Migration of droplets to the top or bottom.

-

Coalescence: Merging of droplets, leading to larger droplets and eventual phase separation.

-

Phase Separation: Complete separation of the oil and water layers.

-

-

-

Microscopic Analysis:

-

Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

-

Observe under a light microscope at various magnifications (e.g., 100x, 400x).

-

Assess the droplet size, size distribution, and shape. A stable emulsion will typically show small, uniform, spherical droplets. Over time, an unstable emulsion will show an increase in average droplet size and a wider distribution due to coalescence.

-

-

Viscosity Measurement:

-

Measure the viscosity of the emulsion shortly after preparation and at subsequent time points during storage.

-

Use a viscometer or rheometer appropriate for the sample's viscosity.

-

A significant decrease in viscosity often indicates emulsion instability, while stable emulsions may show a slight increase in viscosity over time.[18]

-

-

Accelerated Stability Testing (Centrifugation):

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a specified force (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

-

After centrifugation, measure the volume or percentage of separated water or oil. This method rapidly predicts long-term stability by simulating gravitational stress.[18]

-

Conclusion

Sorbitan Isostearate is a cornerstone emulsifier for the formulation of stable water-in-oil emulsions. Its efficacy stems from a combination of favorable properties: an optimal low HLB value of 4.7, an amphiphilic molecular structure, and a unique branched lipophilic tail that provides superior steric hindrance against droplet coalescence.[3][12] By reducing interfacial tension and forming a robust, physically obstructive film around dispersed water droplets, it enables the creation of cosmetically elegant and physically stable products for the pharmaceutical, personal care, and drug development sectors. A thorough understanding of its properties and the experimental parameters influencing its performance is crucial for any scientist or researcher aiming to develop high-quality W/O emulsion systems.

References

- 1. Sorbitan isostearate - Descrizione [tiiips.com]

- 2. rau-cosmetics.com [rau-cosmetics.com]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]

- 5. specialchem.com [specialchem.com]

- 6. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. web.ist.utl.pt [web.ist.utl.pt]

- 9. Cosmetic emulsifiers: Types, Uses, and Formula Stability [lemmel.net]

- 10. aloderma.com [aloderma.com]

- 11. scribd.com [scribd.com]

- 12. Sorbitan Isostearate | Crill 6 | Cosmetic Ingredients Guide [ci.guide]

- 13. paulaschoice.nl [paulaschoice.nl]

- 14. SORBITAN ISOSTEARATE Supplier | 27215-98-7 | Your Reliable Distributor UPIglobal [upichem.com]

- 15. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. An experimental study of stability of oil-water emulsion (Journal Article) | ETDEWEB [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. bsee.gov [bsee.gov]

physical and chemical characteristics of Sorbitan Isostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Sorbitan Isostearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. This document details its properties, synthesis, and analytical methodologies to support research and development activities.

Chemical Identity

Sorbitan Isostearate is the ester of sorbitan (a dehydrated form of sorbitol) and isostearic acid. It is a complex mixture of mono-, di-, and triesters of fatty acids and sorbitol-derived hexitol anhydrides.[1]

-

INCI Name: Sorbitan Isostearate[2]

-

CAS Number: 71902-01-7[2]

-

Molecular Formula: C₂₄H₄₆O₆[3]

-

Molecular Weight: 430.6 g/mol [3]

-

Synonyms: Sorbitan monoisostearate, Anhydrosorbitol monoisostearate[3]

Physical and Chemical Characteristics

Sorbitan Isostearate is a versatile emulsifier known for its stability and compatibility with a wide range of ingredients. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Appearance | Pale yellow to amber, viscous liquid or waxy solid/semi-solid at room temperature. | [4][5] |

| Odor | Mild, characteristic odor. | [4] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. Dispersible in water, especially with other emulsifiers. | [4][6] |

| Melting Point | Approximately 45-55°C. | [4] |

| HLB Value | 4.7 (excellent for water-in-oil emulsions). | [2] |

| Stability | Stable in mildly acidic and alkaline solutions (pH 2-12).[7] Not prone to oxidation or associated changes in color or odor.[2] | |

| Viscosity | Described as a viscous liquid. | [1] |

| Density | No specific value found for Sorbitan Isostearate. For the similar Sorbitan Stearate, a predicted density is ~1.0 g/mL. | [8] |

| Refractive Index | No specific value found. |

Synthesis of Sorbitan Isostearate

The industrial synthesis of Sorbitan Isostearate is typically a two-stage process involving the dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with isostearic acid.

Synthesis Workflow

Caption: Workflow for the two-stage synthesis of Sorbitan Isostearate.

Experimental Protocol (General)

The following is a generalized protocol based on methods for producing sorbitan esters. Specific parameters may vary based on the desired final product characteristics.

Stage 1: Dehydration of Sorbitol to Sorbitan

-

Reactants: D-sorbitol, acid catalyst (e.g., phosphoric acid).

-

Procedure:

-

Charge a reaction vessel with D-sorbitol.

-

Add the acid catalyst.

-

Heat the mixture to approximately 180°C under atmospheric or reduced pressure to facilitate the removal of water.

-

Monitor the reaction until the desired degree of dehydration to sorbitan is achieved. This can be tracked by measuring the water evolved or by analyzing the reaction mixture.

-

Stage 2: Esterification of Sorbitan with Isostearic Acid

-

Reactants: Sorbitan from Stage 1, isostearic acid, alkaline catalyst (e.g., sodium hydroxide).

-

Procedure:

-

To the vessel containing the produced sorbitan, add isostearic acid and the alkaline catalyst.

-

Heat the reaction mixture to approximately 220°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Maintain the temperature and stir the mixture to promote the esterification reaction. Water produced during the reaction is continuously removed.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purification

-

Procedure:

-

Cool the reaction mixture.

-

Neutralize the catalyst with an appropriate acid (if an alkaline catalyst was used) or base (if an acid catalyst was used in excess).

-

Wash the product with water to remove salts and other water-soluble impurities.

-

The final product may be filtered to remove any solid impurities, resulting in purified Sorbitan Isostearate.

-

Analytical Methodologies

Several analytical techniques can be employed to characterize and assess the quality of Sorbitan Isostearate.

Key Quality Control Parameters and Experimental Protocols

4.1.1. Acid Value

The acid value is a measure of the free fatty acids present in the sample.

-

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH).

-

Procedure:

-

Accurately weigh a known amount of Sorbitan Isostearate into a flask.

-

Dissolve the sample in a neutralized solvent mixture (e.g., ethanol and diethyl ether).

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized solution of alcoholic potassium hydroxide until a persistent faint pink color is observed.

-

The acid value is calculated in mg KOH per gram of sample.[9]

-

4.1.2. Saponification Value

The saponification value is a measure of the total free and esterified acids.

-

Principle: A known amount of the sample is refluxed with an excess of alcoholic potassium hydroxide, and the unreacted KOH is back-titrated with a standard acid.

-

Procedure:

-

Accurately weigh a known amount of Sorbitan Isostearate into a reflux flask.

-

Add a known excess of standardized alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat for a specified time (e.g., 30-60 minutes) to ensure complete saponification.

-

Allow the mixture to cool and add phenolphthalein indicator.

-

Titrate the excess KOH with a standardized solution of hydrochloric acid.

-

Perform a blank titration without the sample.

-

The saponification value is calculated from the difference between the blank and sample titrations.[7][10]

-

4.1.3. Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is an indicator of the emulsifying properties of the surfactant. For esters of polyhydric alcohols, it can be calculated from the saponification value and the acid value of the fatty acid used in the synthesis.

-

Formula: HLB = 20 * (1 - S/A)

-

Where S = Saponification value of the ester

-

Where A = Acid value of the fatty acid (isostearic acid in this case)[4]

-

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying the different components in the Sorbitan Isostearate mixture.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. For sorbitan esters, reversed-phase HPLC is commonly used.

-

General Workflow:

Caption: General workflow for the HPLC analysis of Sorbitan Isostearate.

-

Typical Conditions (based on literature for sorbitan esters):

4.2.2. Thin-Layer Chromatography (TLC)

-

Principle: TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. It can be used for qualitative analysis and to monitor the progress of the synthesis reaction.

-

General Procedure:

-

Spot a solution of Sorbitan Isostearate onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of hexane, diethyl ether, and a small amount of acetic acid for lipid separations).

-

After development, visualize the separated spots using a suitable method, such as iodine vapor or charring with a sulfuric acid solution followed by heating.

-

Applications in Research and Drug Development

Sorbitan Isostearate's primary function is as a water-in-oil (W/O) emulsifier and co-emulsifier in oil-in-water (O/W) systems.[2] Its properties make it valuable in a variety of pharmaceutical and research applications:

-

Topical Formulations: It is used to create stable creams, lotions, and ointments for drug delivery to the skin.[11]

-

Oral and Parenteral Emulsions: Its emulsifying properties are utilized in the formulation of stable emulsions for oral and injectable drug products.

-

Vaccine Adjuvants: Sorbitan esters, in combination with polysorbates, are used in the formulation of vaccine adjuvants to enhance the immune response.

-

Solubilizer: It can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).

Safety and Regulatory Information

Sorbitan Isostearate is generally considered a safe and well-tolerated ingredient for use in cosmetics and pharmaceutical products.[7] It is listed in major pharmacopeias and has been reviewed by regulatory bodies for its safety in various applications. For specific regulatory and safety information, it is recommended to consult the relevant pharmacopeias and regulatory guidelines.

References

- 1. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. <401> FATS AND FIXED OILS [drugfuture.com]

- 10. drugfuture.com [drugfuture.com]

- 11. researchgate.net [researchgate.net]

Sorbitan Isostearate applications in novel drug delivery systems

Sorbitan Isostearate: An In-depth Technical Guide to its Applications in Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan Isostearate, a non-ionic surfactant, has garnered significant attention in the pharmaceutical sciences for its role as a versatile excipient in the development of novel drug delivery systems (NDDS). Its biocompatibility, biodegradability, and excellent emulsifying properties make it a suitable candidate for a variety of formulations aimed at enhancing the therapeutic efficacy and patient compliance of drug products. This technical guide provides a comprehensive overview of the applications of Sorbitan Isostearate in advanced drug delivery, focusing on its function in microemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and niosomes. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and logical relationships to serve as a resource for researchers and professionals in drug development.

Introduction to Sorbitan Isostearate

Sorbitan Isostearate is an ester derived from the reaction of sorbitol, a sugar alcohol, with isostearic acid, a branched-chain fatty acid.[1][2] This chemical structure imparts amphiphilic properties, with the sorbitol component providing a hydrophilic head and the isostearic acid chain forming a lipophilic tail.[1] This dual nature allows it to act as a highly effective emulsifying agent, facilitating the mixture of immiscible liquids like oil and water to form stable emulsions.[1][3]

Key Properties of Sorbitan Isostearate:

-

Chemical Formula: C24H46O6[1]

-

Appearance: Pale yellow or amber waxy solid or semi-solid[1]

-

Function: Non-ionic surfactant, emulsifier, stabilizer, and texture enhancer.[1][3]

-

Safety Profile: Generally recognized as safe, well-tolerated by the skin, and non-comedogenic.[1][2] It is considered a mild and skin-friendly ingredient.[1]

-

HLB Value: Sorbitan Isostearate has a low Hydrophile-Lipophile Balance (HLB) value of 4.7, making it an excellent water-in-oil (W/O) emulsifier.[4]

Role in Novel Drug Delivery Systems (NDDS)

The unique physicochemical properties of Sorbitan Isostearate make it a valuable excipient in the formulation of NDDS. Its primary roles include:

-

Emulsification and Stabilization: It is crucial for the formation and stabilization of various lipid-based nanocarriers, preventing the coalescence of dispersed droplets.

-

Controlled Release: By forming stable matrices, it can help modulate the release of encapsulated active pharmaceutical ingredients (APIs).[5][6]

-